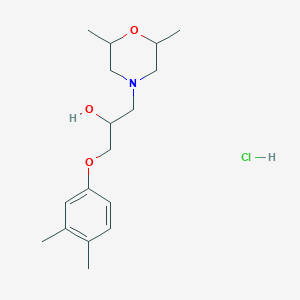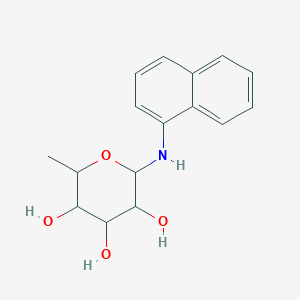![molecular formula C17H19ClO3 B5200697 4-chloro-1-[3-(2-methoxyphenoxy)propoxy]-2-methylbenzene](/img/structure/B5200697.png)
4-chloro-1-[3-(2-methoxyphenoxy)propoxy]-2-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-1-[3-(2-methoxyphenoxy)propoxy]-2-methylbenzene, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is widely used in scientific research to study the role of β2-adrenergic receptors in various physiological processes.
作用機序
4-chloro-1-[3-(2-methoxyphenoxy)propoxy]-2-methylbenzene 118,551 is a selective β2-adrenergic receptor antagonist, which means that it binds to and blocks the activity of β2-adrenergic receptors. β2-adrenergic receptors are G protein-coupled receptors that are activated by the hormone epinephrine and the neurotransmitter norepinephrine. They play a key role in the regulation of various physiological processes, including bronchodilation, vasodilation, and glycogenolysis. By blocking the activity of β2-adrenergic receptors, 4-chloro-1-[3-(2-methoxyphenoxy)propoxy]-2-methylbenzene 118,551 can inhibit these physiological processes.
Biochemical and Physiological Effects:
4-chloro-1-[3-(2-methoxyphenoxy)propoxy]-2-methylbenzene 118,551 has a number of biochemical and physiological effects. It can inhibit the relaxation of airway smooth muscle, which is important for the treatment of asthma and COPD. It can also inhibit the dilation of blood vessels, which can be beneficial in the treatment of hypertension. 4-chloro-1-[3-(2-methoxyphenoxy)propoxy]-2-methylbenzene 118,551 can also inhibit the breakdown of glycogen in the liver, which can be beneficial in the treatment of diabetes.
実験室実験の利点と制限
4-chloro-1-[3-(2-methoxyphenoxy)propoxy]-2-methylbenzene 118,551 has several advantages for lab experiments. It is a highly selective β2-adrenergic receptor antagonist, which means that it can be used to study the specific role of β2-adrenergic receptors in various physiological processes. It is also relatively easy to synthesize and purify, which makes it readily available for use in research. However, 4-chloro-1-[3-(2-methoxyphenoxy)propoxy]-2-methylbenzene 118,551 has some limitations as well. It has a relatively short half-life, which means that it must be administered frequently in experiments. It can also have off-target effects on other receptors, which can complicate data interpretation.
将来の方向性
For research related to 4-chloro-1-[3-(2-methoxyphenoxy)propoxy]-2-methylbenzene 118,551 include the study of its role in metabolism and thermogenesis, the development of more selective β2-adrenergic receptor antagonists, and the development of new delivery methods.
合成法
4-chloro-1-[3-(2-methoxyphenoxy)propoxy]-2-methylbenzene 118,551 can be synthesized through a multi-step process involving the reaction of 2-methylbenzyl chloride with 3-(2-methoxyphenoxy)propylamine, followed by chlorination with thionyl chloride. The resulting product is purified through recrystallization to obtain pure 4-chloro-1-[3-(2-methoxyphenoxy)propoxy]-2-methylbenzene 118,551.
科学的研究の応用
4-chloro-1-[3-(2-methoxyphenoxy)propoxy]-2-methylbenzene 118,551 is widely used in scientific research to study the role of β2-adrenergic receptors in various physiological processes. It is commonly used in studies related to asthma, chronic obstructive pulmonary disease (COPD), and cardiovascular diseases. 4-chloro-1-[3-(2-methoxyphenoxy)propoxy]-2-methylbenzene 118,551 is also used in research related to the regulation of metabolism, thermogenesis, and glucose homeostasis.
特性
IUPAC Name |
4-chloro-1-[3-(2-methoxyphenoxy)propoxy]-2-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO3/c1-13-12-14(18)8-9-15(13)20-10-5-11-21-17-7-4-3-6-16(17)19-2/h3-4,6-9,12H,5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSGJSYOPAHLZRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCOC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-4-nitro-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline](/img/structure/B5200621.png)
![1-benzyl-4-[phenyl(phenylthio)acetyl]piperazine](/img/structure/B5200624.png)
![7,8-bis[(2-methyl-2-propen-1-yl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5200640.png)
![N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-furamide](/img/structure/B5200643.png)


![8-chloro-2-phenyl-N'-[1-(4-propoxyphenyl)pentylidene]-4-quinolinecarbohydrazide](/img/structure/B5200660.png)
![N-(3-chlorophenyl)-N'-[4-chloro-3-(trifluoromethyl)phenyl]urea](/img/structure/B5200661.png)
![N-[(5-chloro-2-thienyl)methyl]-2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}ethanamine](/img/structure/B5200671.png)

![11-(3-methylbenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5200688.png)


![6-{3-[1-(4-fluorobutyl)-1H-pyrazol-3-yl]phenyl}-N,N-dimethyl-2-pyrazinecarboxamide](/img/structure/B5200709.png)